3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole
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Overview
Description
3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a triazole ring substituted with phenyl groups, which impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole typically involves the reaction of appropriate substituted phenyl hydrazines with carbon disulfide and alkyl halides under controlled conditions. The reaction mixture is often heated at temperatures ranging from 70-80°C for several hours under a nitrogen atmosphere to ensure the formation of the desired triazole ring . The progress of the reaction is monitored using thin-layer chromatography (TLC) with a suitable solvent system, such as chloroform/methanol (80:20) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a diverse array of derivatives.
Scientific Research Applications
3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α (TNF-α) by interacting with signaling pathways such as the NF-κB pathway .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole: Shares a similar triazole core but with different substituents, leading to variations in biological activity.
1,2,4-Triazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and fluorophenyl groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13ClFN3S |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C16H13ClFN3S/c1-21-15(12-5-7-14(18)8-6-12)19-20-16(21)22-10-11-3-2-4-13(17)9-11/h2-9H,10H2,1H3 |
InChI Key |
HKJKWWXPVSUEGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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